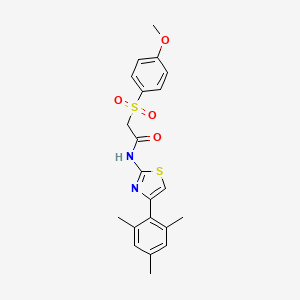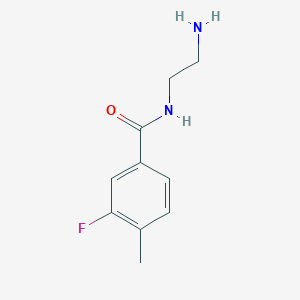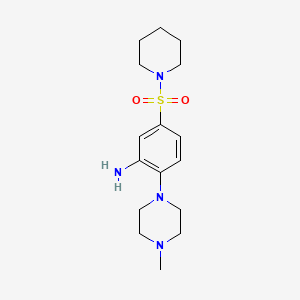![molecular formula C16H19N3O2S B2367429 N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxalin-2-carboxamid CAS No. 1903788-87-3](/img/structure/B2367429.png)
N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxalin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide: is a complex organic compound that features a quinoxaline core linked to a tetrahydro-2H-pyran-4-yl group via a thioether linkage
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: In biological research, derivatives of quinoxaline are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: The compound and its derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Thioether Formation: The tetrahydro-2H-pyran-4-yl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoxaline core is replaced by the tetrahydro-2H-pyran-4-yl thiol.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative of the quinoxaline with an amine.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply. Techniques like column chromatography, recrystallization, and distillation are commonly used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Wirkmechanismus
The exact mechanism of action for N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide would depend on its specific application. Generally, the quinoxaline core can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thioether linkage and the tetrahydro-2H-pyran-4-yl group can further modulate these interactions, enhancing the compound’s specificity and potency.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound, which lacks the thioether and tetrahydro-2H-pyran-4-yl groups.
Dihydroquinoxaline: A reduced form of quinoxaline.
Sulfoxides and Sulfones: Oxidized derivatives of the thioether linkage.
Uniqueness: N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide is unique due to the combination of its quinoxaline core with a thioether linkage and a tetrahydro-2H-pyran-4-yl group. This unique structure can impart specific properties, such as enhanced binding affinity to biological targets or improved electronic properties for materials science applications.
Eigenschaften
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(17-7-10-22-12-5-8-21-9-6-12)15-11-18-13-3-1-2-4-14(13)19-15/h1-4,11-12H,5-10H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVYMSAYSVRZON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
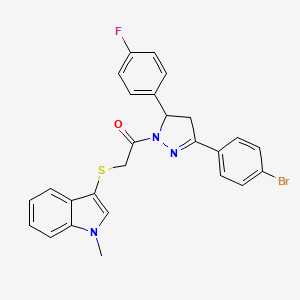
![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2367350.png)

![7-Methoxy-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2367353.png)
![6-(2-Methoxyphenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2367354.png)
![2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2367356.png)
![2-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2367357.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2367360.png)
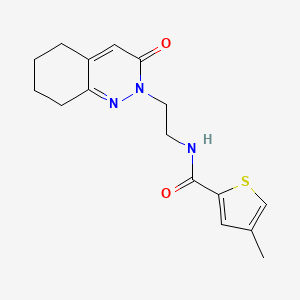
![6-benzyl-8-(4-ethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2367363.png)

